![molecular formula C5H3Cl2IN2 B1358137 2,4-Dichloro-5-(iodomethyl)pyrimidine CAS No. 7627-44-3](/img/structure/B1358137.png)
2,4-Dichloro-5-(iodomethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-(iodomethyl)pyrimidine is an organic compound with the chemical formula C5H3Cl2IN2 . It is used in various chemical reactions and has significant applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C5H3Cl2IN2/c6-4-3 (1-8)2-9-5 (7)10-4/h2H,1H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.90 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 25.8 Ų .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, has been synthesized using materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. The method involves cyclization and chloridization, achieving a total yield of about 46% with a purity higher than 99.5% (Liu, 2009).
- Vibrational and Molecular Characteristics : Studies using density functional theory have explored the structure, vibrational, and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, revealing insights into their torsional potentials, optimized geometry, and vibrational assignments (Sreenivas et al., 2022).
Chemical Reactions and Modifications
- Amine Addition and Lewis Acid Effects : Research on 2,4-dichloro-pyrimidine derivatives has shown that the addition of amines, aided by Lewis acids, can selectively modify these compounds. This process enables the creation of a variety of 2,4-diamino-pyrimidine systems (Richter et al., 2013).
- Regiospecific Functionalization : Studies on iodination of related pyrimidines highlight methods for regiospecific functionalization, crucial for creating specific isomers and derivatives (Niclas et al., 1987).
Potential Applications in Medicine and Biology
- Antitumor Activity : Certain 2,4-diamino pyrimidine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and identified as potent inhibitors of mammalian dihydrofolate reductase, showing significant antitumor activity (Grivsky et al., 1980).
- Antiviral Properties : Dichloropyrimidines, including 2,4-dichloro derivatives, have demonstrated inhibitory effects on the growth of various RNA and DNA viruses, indicating their potential as antiviral agents (Colla et al., 1977).
- Antibacterial Activity : Certain pyrimidine analogs, such as 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines, have been synthesized and evaluated for antimicrobial activities, suggesting their application in developing new antibacterial agents (Goudgaon & Sheshikant, 2013).
Safety and Hazards
2,4-Dichloro-5-(iodomethyl)pyrimidine is classified as a dangerous substance. It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding mixing with combustibles, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, playing crucial roles in numerous biological processes .
Mode of Action
Pyrimidine derivatives generally interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell proliferation and function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects of pyrimidine derivatives can range from alterations in cell function to potential therapeutic effects in various disease states .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
properties
IUPAC Name |
2,4-dichloro-5-(iodomethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMQFSSWKAYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620414 | |
Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7627-44-3 | |
Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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